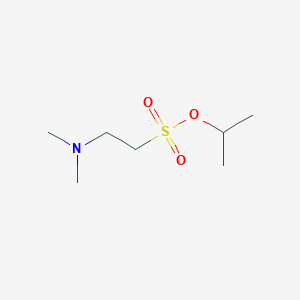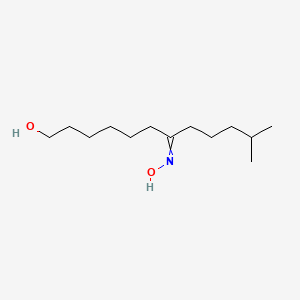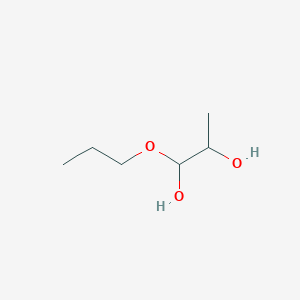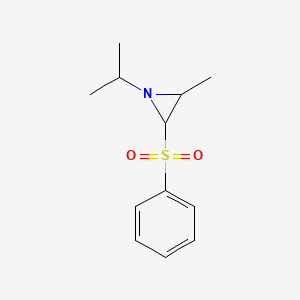![molecular formula C11H13BrClNO3 B14510338 Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate CAS No. 62805-19-0](/img/structure/B14510338.png)
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is a chemical compound that belongs to the class of esters It features a pyridine ring substituted with bromine and chlorine atoms, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate typically involves the reaction of 6-bromo-2-chloropyridine with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and further oxidation can yield various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
- Substituted pyridine derivatives.
- Carboxylic acids and their derivatives.
- Coupled products with various aromatic or aliphatic groups.
Applications De Recherche Scientifique
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Similar in structure but contains a pyrazole ring instead of a butanoate ester.
2-Bromo-6-chloropyridine: A simpler compound with only the pyridine ring substituted with bromine and chlorine.
Uniqueness: Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is unique due to its specific ester functional group and the combination of bromine and chlorine substitutions on the pyridine ring
Propriétés
Numéro CAS |
62805-19-0 |
|---|---|
Formule moléculaire |
C11H13BrClNO3 |
Poids moléculaire |
322.58 g/mol |
Nom IUPAC |
ethyl 2-(6-bromo-2-chloropyridin-3-yl)oxybutanoate |
InChI |
InChI=1S/C11H13BrClNO3/c1-3-7(11(15)16-4-2)17-8-5-6-9(12)14-10(8)13/h5-7H,3-4H2,1-2H3 |
Clé InChI |
DZVRPMAICZQTGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)OC1=C(N=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)



![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)

![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)






![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
